6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one
説明
6-[4-Methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a pyridazin-3(2H)-one core substituted at the 6-position with a 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl group.
特性
IUPAC Name |
3-(4-methyl-3-morpholin-4-ylsulfonylphenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-11-2-3-12(13-4-5-15(19)17-16-13)10-14(11)23(20,21)18-6-8-22-9-7-18/h2-5,10H,6-9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTSCYCLVVKCQHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NNC(=O)C=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The synthesis of 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one typically involves the following steps:
Friedel-Crafts Acylation: Benzene is acylated with succinic anhydride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the pyridazinone ring.
Substitution: The morpholin-4-ylsulfonyl and methyl groups are introduced through substitution reactions.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
化学反応の分析
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as an anti-inflammatory and antihypertensive agent.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit phosphodiesterase enzymes, resulting in vasodilation and anti-inflammatory effects .
類似化合物との比較
Structural and Physicochemical Comparisons
Key Structural Features :
- Core : The pyridazin-3(2H)-one scaffold is common among analogs, but substituents vary significantly, influencing physicochemical and biological properties.
- Substituents :
- Target Compound : A 4-methyl-3-(morpholin-4-ylsulfonyl)phenyl group at the 6-position.
- Analogues :
- 6-(3-Methoxybenzyl)-3-methylpyridazin-3(2H)-one (): Exhibits a methoxybenzyl group, enhancing lipophilicity .
- 6-[4-Ethyl-3-(piperazine-sulfonyl)phenyl]pyridazin-3(2H)-one (): Replaces morpholine with piperazine, altering electronic properties .
- TAK-831 (): A 4-hydroxy-6-(trifluoromethylphenyl)ethyl derivative with orphan drug status for neurological applications .
Table 1: Structural and Physicochemical Comparison
*Calculated or estimated based on structural analogs.
Comparison with Analogues :
- Compound 15 (): Synthesized via palladium-catalyzed coupling (20% yield) .
- Chalcone Derivatives (): Condensation with aldehydes under basic conditions .
Key Findings :
- Substituent Position : 3-Substituted phenyl groups (e.g., ) enhance receptor agonism compared to 4-substituted analogs .
- Lipophilicity : Methyl and sulfonyl groups in the target compound may balance solubility and membrane permeability better than purely hydrophobic substituents (e.g., naphthyl in ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
